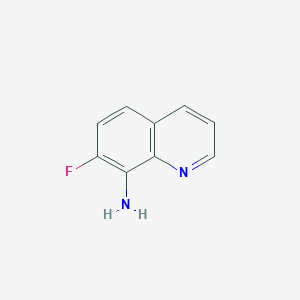

7-Fluoroquinolin-8-amine

Description

Structure

3D Structure

Properties

CAS No. |

1420791-32-7 |

|---|---|

Molecular Formula |

C9H7FN2 |

Molecular Weight |

162.16 g/mol |

IUPAC Name |

7-fluoroquinolin-8-amine |

InChI |

InChI=1S/C9H7FN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2 |

InChI Key |

QSYXOSUECWOEOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)F)N)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 7 Fluoroquinolin 8 Amine

Retrosynthetic Analysis and Strategic Disconnection Approaches for 7-Fluoroquinolin-8-amine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several strategic disconnections can be envisioned, primarily targeting the bonds forming the pyridine (B92270) portion of the quinoline (B57606) ring system.

A primary disconnection strategy involves cleaving the N1-C2 and C3-C4 bonds of the pyridine ring. This approach leads back to a 2-aminoaryl carbonyl precursor, specifically a derivative of 2-amino-4-fluorobenzaldehyde (B111960) or a corresponding ketone. This pathway is characteristic of the Friedländer synthesis . The 8-amino group is often installed via reduction of a nitro group, meaning a key precursor would be a 4-fluoro-2-nitroaryl carbonyl compound.

Alternatively, a disconnection across the N1-C8a and C4-C4a bonds points towards a substituted aniline (B41778) as the starting material, which reacts with a three-carbon component. This is the foundation for the Skraup and Doebner-Miller reactions . To achieve the desired 7-fluoro substitution pattern, the synthesis would commence with a 3-fluoroaniline (B1664137) derivative. The regiochemical outcome of the cyclization is a critical consideration in this approach. Again, the 8-amino group is typically derived from a precursor functional group, such as a nitro group, which would necessitate starting with 3-fluoro-2-nitroaniline (B1304211).

A third approach involves disconnecting the C4-C4a and C8-C8a bonds, which is conceptually related to the Pfitzinger-Borsche synthesis . This strategy begins with a substituted isatin (B1672199), in this case, 6-fluoroisatin, which condenses with a carbonyl compound. However, this method typically yields quinoline-4-carboxylic acids and is less direct for accessing the 8-amino substitution pattern without significant downstream functionalization. wikipedia.org

These disconnections are summarized below:

| Disconnection Strategy | Key Bonds Cleaved | Precursor Type | Corresponding Synthesis |

| Friedländer Approach | N1-C2, C3-C4 | 2-Amino-4-fluoroaryl carbonyl | Friedländer Condensation |

| Skraup/Doebner-Miller Approach | N1-C8a, C4-C4a | 3-Fluoroaniline derivative | Skraup/Doebner-Miller Reaction |

| Pfitzinger Approach | C4-C4a, C8-C8a | 6-Fluoroisatin | Pfitzinger-Borsche Synthesis |

Classical Synthetic Routes to Quinolones and Amines Adapted for this compound

The classical methods for quinoline synthesis remain cornerstones of heterocyclic chemistry and can be adapted to produce this compound, typically by using appropriately substituted precursors. rsc.org

The Skraup synthesis is a chemical reaction used to generate quinolines by heating an aniline with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. wikipedia.org To prepare this compound, the logical starting material would be 3-fluoro-2-nitroaniline. The glycerol dehydrates in the presence of sulfuric acid to form acrolein, which then undergoes a conjugate addition with the aniline. iipseries.orgnih.gov Subsequent electrophilic cyclization onto the aromatic ring, followed by dehydration and oxidation, yields the quinoline core. The cyclization of the 3-fluoroaniline intermediate is directed to the position para to the fluorine atom, leading to the desired 7-fluoro substitution. The final step is the reduction of the 8-nitro group to the target 8-amino group.

The Doebner-Miller reaction is a related method that utilizes α,β-unsaturated carbonyl compounds reacting with an aniline in the presence of an acid catalyst. wikipedia.orgsynarchive.com This reaction can also be adapted, starting with 3-fluoro-2-nitroaniline and an appropriate α,β-unsaturated aldehyde or ketone. The acid-catalyzed mechanism involves conjugate addition followed by cyclization and oxidation to furnish the 7-fluoro-8-nitroquinoline (B15070271) intermediate.

Table 1: Representative Conditions for Skraup-type Synthesis

| Starting Aniline | C3-Source | Acid Catalyst | Oxidizing Agent | Key Intermediate |

|---|

The Friedländer synthesis provides a versatile and high-yielding route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or base. wikipedia.orgjk-sci.com For the synthesis of this compound, a plausible route involves the reaction of 2-amino-4-fluorobenzaldehyde with a carbonyl compound such as acetaldehyde (B116499) or acetone. More practically, the synthesis often starts with 4-fluoro-2-nitrobenzaldehyde, which is condensed with a ketone. The resulting intermediate undergoes intramolecular cyclization and dehydration to form the 7-fluoro-8-nitroquinoline, which is then reduced to this compound. nih.gov This method offers good control over the substitution pattern of the resulting quinoline. organic-chemistry.org

Various catalysts have been developed to improve the efficiency and conditions of the Friedländer synthesis, including Lewis acids, Brønsted acids, and solid-supported catalysts. jk-sci.comnih.gov

Table 2: Catalysts Employed in Friedländer Quinoline Synthesis

| Catalyst Type | Examples | Typical Conditions |

|---|---|---|

| Brønsted Acids | p-Toluenesulfonic acid, Trifluoroacetic acid wikipedia.org | Reflux in ethanol (B145695) or solvent-free organic-chemistry.org |

| Lewis Acids | Neodymium(III) nitrate, Tin tetrachloride wikipedia.orgwikipedia.org | Varies, often milder temperatures |

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound under basic conditions to produce quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction begins with the base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates. wikipedia.org

To be applied to the synthesis of 7-fluoroquinoline (B188112) derivatives, the starting material would be 6-fluoroisatin. The reaction with a carbonyl compound would lead to a 7-fluoroquinoline-4-carboxylic acid. This route is less direct for obtaining this compound because it does not inherently install the 8-amino group and introduces a carboxylic acid at the 4-position that would need to be removed. While modifications exist, this pathway is generally less efficient for this specific target compared to the Skraup or Friedländer syntheses. researchgate.net

Modern Catalytic Approaches in this compound Synthesis

Recent advancements in organic synthesis have introduced powerful catalytic methods for the construction of quinoline rings, often proceeding under milder conditions with greater efficiency and selectivity than classical methods.

Transition metal catalysis offers a robust platform for synthesizing complex heterocyclic molecules. mdpi.com For quinoline synthesis, palladium, copper, gold, and silver catalysts are commonly employed to facilitate key bond-forming steps. nih.gov One strategy involves the transition-metal-catalyzed reaction of ortho-substituted anilines with alkynes. For instance, a 2-amino-4-fluorophenyl derivative could be coupled with a suitable alkyne, followed by an intramolecular cyclization to form the quinoline ring.

Another modern approach is the direct functionalization of a pre-existing quinoline ring via C-H or C-F activation. An efficient method for synthesizing 8-aminoquinoline (B160924) derivatives involves the direct nucleophilic substitution of a C-F bond at the 8-position of a polyfluoroquinoline. researchgate.net This transition-metal-free approach can provide good chemo- and regioselectivity, offering a direct route to the target compound from a 7,8-difluoroquinoline (B123522) precursor. The presence of lithium salts has been shown to promote this selective C-F bond activation at the 8-position. researchgate.net These methods highlight a shift from building the ring system with all substituents in place to late-stage functionalization of a simpler quinoline core.

Table 3: Comparison of Synthetic Approaches

| Method | Key Precursor | Main Advantages | Main Disadvantages |

|---|---|---|---|

| Skraup/Doebner-Miller | 3-Fluoro-2-nitroaniline | Uses simple starting materials | Harsh reaction conditions (strong acid, high temp.), often violent wikipedia.org |

| Friedländer | 4-Fluoro-2-nitrobenzaldehyde | High versatility and good yields, milder options available jk-sci.com | Precursor synthesis can be multi-step |

| Pfitzinger | 6-Fluoroisatin | Access to quinoline-4-carboxylic acids | Indirect route, requires additional functional group manipulation |

| Modern Catalytic | Various (e.g., o-haloanilines, polyfluoroquinolines) | High efficiency, selectivity, mild conditions | Catalyst cost, substrate-specific optimization may be needed |

Organocatalysis in Quinoline Ring Formation

While specific examples of organocatalysis in the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of organocatalytic quinoline synthesis can be applied. The Friedländer annulation, a classical method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, has been a key area for organocatalytic development. researchgate.netresearchgate.netnih.gov Chiral phosphoric acids have emerged as efficient organocatalysts in atroposelective Friedländer heteroannulation reactions, yielding axially chiral polysubstituted 4-arylquinolines with high enantioselectivities. researchgate.net

The general mechanism of the Friedländer synthesis can proceed through two primary pathways. The first involves an initial aldol (B89426) condensation between the 2-amino substituted carbonyl compound and the active methylene (B1212753) compound, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent elimination to form the quinoline ring. researchgate.net Organocatalysts can play a crucial role in activating the substrates and controlling the stereochemistry of these reactions.

For the synthesis of a molecule like this compound, a potential organocatalytic Friedländer approach could involve the reaction of 2-amino-4-fluorobenzaldehyde with a suitable carbonyl compound, catalyzed by a chiral organocatalyst to control the regioselectivity and potentially introduce chirality if a prochiral substrate is used. However, the introduction of the amino group at the 8-position would likely require a subsequent functionalization step, as the direct use of a precursor with both amino groups in the desired positions for a one-pot Friedländer synthesis of the target molecule is challenging.

Photocatalytic and Electrocatalytic Methodologies

Photocatalytic and electrocatalytic methods offer green and efficient alternatives for the synthesis and functionalization of quinoline derivatives. While direct photocatalytic or electrocatalytic synthesis of this compound is not explicitly detailed, related transformations highlight the potential of these techniques.

Photocatalysis: Photocatalysis has been successfully employed for various C-N bond-forming reactions, which are crucial for the synthesis of aminoquinolines. frontiersin.orgrsc.org For instance, TiO2-based photocatalysts have been used to construct C-N bonds under mild conditions. frontiersin.org The mechanism often involves the photo-induced generation of electron-hole pairs in the semiconductor catalyst, which can then participate in redox reactions to activate substrates. While often applied to the degradation of fluoroquinolone antibiotics, the underlying principles of photocatalytic activation could be harnessed for synthetic purposes. nih.govgdut.edu.cn A potential photocatalytic approach for a late-stage amination of a 7-fluoroquinoline precursor could be envisioned, although this remains a developing area of research.

Electrocatalysis: Electrosynthesis provides a reagent-free and sustainable method for organic transformations. An electrochemically assisted Friedländer reaction has been developed for the synthesis of quinolines from nitro compounds. rsc.org This method utilizes an electric current to facilitate the reaction under mild conditions with high atom economy. This approach could be particularly relevant for the synthesis of this compound, potentially starting from a 3-fluoro-2-nitroaniline precursor, which could be electrochemically reduced in situ to the corresponding amine, followed by condensation and cyclization.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact and improve efficiency.

Solvent-Free Reactions and Alternative Media

The use of hazardous organic solvents is a major concern in chemical synthesis. Research into the synthesis of quinolines has explored solvent-free conditions and the use of greener solvents like water or ionic liquids. researchgate.netacs.org For example, nanocatalyst-mediated syntheses of quinolines have been successfully carried out under solvent-free conditions. acs.org Microwave-assisted synthesis, often performed in the absence of a solvent or in a minimal amount of a high-boiling, green solvent, has also been shown to accelerate quinoline synthesis. researchgate.net

Atom Economy and Step Economy Considerations

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. who.int Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred. The Friedländer synthesis, being a condensation reaction that releases water as the only byproduct, generally exhibits good atom economy. researchgate.netresearchgate.net One-pot procedures that combine multiple reaction steps without isolating intermediates can significantly improve step economy, reducing waste and resource consumption. researchgate.net

Biocatalytic and Chemoenzymatic Syntheses

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to synthesis. Transaminases are a class of enzymes that can be used for the synthesis of chiral amines from ketones, a key transformation in the preparation of many pharmaceuticals. nih.govrsc.orgmdpi.com A potential biocatalytic route to a precursor of this compound could involve the enzymatic transamination of a corresponding ketone to introduce the amino group with high stereoselectivity. Chemoenzymatic strategies, which combine enzymatic and chemical steps, can also be employed to construct complex molecules like quinolines. nih.gov

Development of Efficient and Scalable Synthetic Pathways for this compound

Developing efficient and scalable synthetic routes is crucial for the practical application of this compound. While a specific, optimized large-scale synthesis is not detailed in the available literature, a plausible and efficient pathway can be constructed based on established quinoline synthesis methodologies.

A common and effective strategy for the synthesis of 8-aminoquinolines involves the nitration of a quinoline precursor followed by the reduction of the nitro group. wikipedia.org For this compound, this would likely involve the following key steps:

Synthesis of a 7-Fluoroquinoline precursor: This could be achieved through a Skraup or Friedländer synthesis. For instance, the reaction of 3-fluoroaniline with glycerol, sulfuric acid, and an oxidizing agent (the Skraup reaction) would be a classical approach.

Nitration of the 7-Fluoroquinoline: The synthesized 7-fluoroquinoline would then undergo nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the quinoline ring. The directing effects of the fluorine atom and the quinoline nitrogen would favor the introduction of the nitro group at the 8-position. A similar strategy has been reported for the synthesis of 7-methyl-8-nitroquinoline. brieflands.com

Reduction of the Nitro Group: The final step would be the reduction of the 8-nitro group to the desired 8-amino group. This can be achieved using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. wikipedia.org

This multi-step approach allows for the controlled introduction of the required functional groups at the desired positions. Each step can be optimized for yield and purity to develop a scalable process.

Below is a table summarizing potential synthetic strategies for this compound and its precursors, drawing from general knowledge of quinoline synthesis.

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product | Relevant Principles |

| Friedländer Annulation | 2-Amino-4-fluorobenzaldehyde, Acetaldehyde | Acid or Base Catalyst | 7-Fluoroquinoline | Atom Economy, Step Economy |

| Skraup Synthesis | 3-Fluoroaniline, Glycerol | H2SO4, Oxidizing Agent | 7-Fluoroquinoline | Classical Synthesis |

| Nitration | 7-Fluoroquinoline | HNO3, H2SO4 | 7-Fluoro-8-nitroquinoline | Regioselective Functionalization |

| Nitro Group Reduction | 7-Fluoro-8-nitroquinoline | SnCl2/HCl or H2/Pd-C | This compound | Functional Group Interconversion |

| Organocatalytic Friedländer | 2-Amino-4-fluorobenzaldehyde, Ketone | Chiral Phosphoric Acid | Chiral 7-Fluoroquinoline derivative | Asymmetric Catalysis |

| Photocatalytic Amination | 7-Fluoro-8-haloquinoline, Amine source | Photocatalyst, Light | This compound | Green Chemistry, Mild Conditions |

| Electrocatalytic Reduction/Cyclization | 3-Fluoro-2-nitroaniline, Carbonyl compound | Electric Current | This compound | Green Chemistry, Reagent-free |

| Biocatalytic Transamination | 7-Fluoro-8-ketoquinoline | Transaminase, Amine Donor | Chiral this compound | Green Chemistry, High Selectivity |

Optimization Strategies for Reaction Conditions and Overall Yields

Catalyst Selection: Many synthetic routes for quinolines employ catalysts to enhance reaction rates and selectivity. mdpi.com For instance, in reactions involving C-H activation or cyclization, transition metal catalysts such as those based on cobalt, rhodium, or copper are often utilized. mdpi.com The choice of ligand and the oxidation state of the metal can significantly impact the reaction's efficiency. In some modern synthetic approaches, even catalyst-free methods are being developed, for example, by introducing strongly electron-withdrawing groups that facilitate the reaction. nih.gov

Solvent and Temperature Effects: The choice of solvent can influence the solubility of reactants, the reaction rate, and in some cases, the product distribution. For the synthesis of substituted quinolines, solvents ranging from polar aprotic (like DMF) to nonpolar (like toluene) are used, depending on the specific reaction mechanism. Temperature is another critical parameter that needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. Therefore, a careful study of the temperature profile is necessary to maximize the yield of the desired product.

Reactant Stoichiometry and Addition Rate: The molar ratio of the reactants can be a determining factor in the yield. Optimizing this ratio can minimize the formation of side products. In many cases, the slow, dropwise addition of one reactant to another can prevent localized high concentrations and reduce the likelihood of unwanted side reactions.

Reaction Time: Monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time. Stopping the reaction at the right point can prevent product degradation or the formation of further byproducts.

A hypothetical optimization table for a key synthetic step could look as follows, illustrating a systematic approach to improving yield.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Catalyst A | Toluene | 80 | 12 | 45 |

| 2 | Catalyst B | Toluene | 80 | 12 | 60 |

| 3 | Catalyst B | DMF | 80 | 12 | 55 |

| 4 | Catalyst B | Toluene | 100 | 12 | 75 |

| 5 | Catalyst B | Toluene | 100 | 8 | 82 |

Purification Techniques for the Isolation of this compound

The isolation of pure this compound from a crude reaction mixture is a critical step to ensure its suitability for subsequent applications. The basic nature of the amine group often requires specific purification strategies.

Column Chromatography: Flash column chromatography is a widely used technique for the purification of organic compounds. biotage.com For basic compounds like this compound, standard silica (B1680970) gel can lead to poor separation due to strong interactions between the acidic silica and the basic amine. biotage.com To mitigate this, the mobile phase is often modified by adding a small amount of a competing amine, such as triethylamine (B128534) or ammonia (B1221849), to neutralize the acidic sites on the silica gel. biotage.com Alternatively, reversed-phase chromatography, where the stationary phase is nonpolar, can be an effective method for purifying amines. biotage.com

Crystallization: If the synthesized this compound is a solid, crystallization can be a highly effective method for purification. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful crystallization.

Acid-Base Extraction: The basicity of the amine group can be exploited for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution. This protonates the amine, making it soluble in the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be separated, and the pH adjusted with a base to deprotonate the amine, causing it to precipitate or be extracted back into an organic solvent.

Precipitation as a Salt: A recently developed technique involves the use of trichloroacetic acid (TCA) to selectively precipitate amines from a solution. beilstein-journals.org The addition of TCA to a crude mixture containing the amine can lead to the formation of an amine-TCA salt, which precipitates out of the solution, allowing for its separation from impurities. beilstein-journals.org The pure amine can then be recovered from the salt. beilstein-journals.org

Chemical Reactivity and Derivatization Strategies for 7 Fluoroquinolin 8 Amine

Transformations at the Aminic Functional Group of 7-Fluoroquinolin-8-amine

The primary amine group at the 8-position of the quinoline (B57606) ring is a key site for various chemical modifications, including acylation, alkylation, sulfonylation, and the formation of Schiff bases, ureas, and thioureas.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The amino group of this compound can be readily acylated to form amides. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides. youtube.com The reaction of an amine with an acyl chloride is a form of nucleophilic acyl substitution. youtube.com For instance, the reaction with various carboxylic acids in the presence of coupling agents can lead to the formation of the corresponding amide derivatives. researchgate.netdntb.gov.ua The use of acidic conditions can promote chemoselective O-acylation if hydroxyl groups are also present in the molecule. nih.gov

Alkylation: N-alkylation of this compound can be achieved using alkyl halides. However, a significant challenge in the alkylation of primary amines is the potential for overalkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comwikipedia.orgyoutube.com This is because the resulting secondary amine is often more nucleophilic than the starting primary amine. nih.gov To achieve selective monoalkylation, specific strategies and reagents, such as the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, have been developed. nih.gov

Sulfonylation: The reaction of this compound with sulfonyl chlorides in the presence of a base like triethylamine (B128534) yields sulfonamide derivatives. This reaction is a common method for the synthesis of sulfonamides from primary amines. nih.govsemanticscholar.org

Below is a table summarizing these transformations:

| Reaction Type | Reagent Examples | Product Type | Key Considerations |

| Acylation | Acyl chlorides, Carboxylic anhydrides, Carboxylic acids with coupling agents | Amide | Can be performed under various conditions; chemoselectivity is important with other functional groups. youtube.comresearchgate.netnih.gov |

| Alkylation | Alkyl halides | Secondary amine, Tertiary amine, Quaternary ammonium salt | Prone to overalkylation; requires careful control of reaction conditions for selectivity. masterorganicchemistry.comwikipedia.orgnih.gov |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Typically requires a base to neutralize the HCl byproduct. nih.govsemanticscholar.org |

Schiff Base and Imine Formation

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. bepls.comresearchgate.netisroset.orgekb.eg This condensation reaction is typically catalyzed by an acid and involves the elimination of a water molecule. isroset.org The formation of the C=N double bond is a reversible process, and the reaction is often driven to completion by removing the water formed. isroset.org Aromatic aldehydes with effective conjugation systems tend to form more stable Schiff bases. isroset.org

The general reaction for Schiff base formation is as follows:

R-NH₂ + R'CHO ⇌ R-N=CHR' + H₂O

Schiff bases derived from quinoline moieties have been synthesized by reacting quinolin-7-amine with various aromatic aldehydes in ethanol (B145695). bepls.com

Urea (B33335), Thiourea, and Amide Bond Formation

Urea Formation: this compound can be converted to urea derivatives through several methods. A common approach involves the reaction with isocyanates. commonorganicchemistry.com Alternatively, reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) can be used as phosgene (B1210022) substitutes to facilitate urea formation, although care must be taken to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.comgoogle.com Another method involves the reaction of amines with carbamates. commonorganicchemistry.comgoogle.com The reaction of amines with urea itself at elevated temperatures can also produce ureido-functionalized compounds. nih.gov

Thiourea Formation: Thiourea derivatives of this compound can be synthesized by reacting the amine with isothiocyanates. analis.com.my Another synthetic route involves the reaction of the amine with carbon disulfide. organic-chemistry.org A more recent, atom-economic method involves the reaction of isocyanides with amines in the presence of elemental sulfur. organic-chemistry.org Continuous-flow synthesis has also been developed for the preparation of thioureas from amines and sulfur. nih.gov Thiourea derivatives are known for their diverse biological activities. mdpi.com

Amide Bond Formation: The formation of an amide bond from this compound and a carboxylic acid is a fundamental transformation in organic synthesis. luxembourg-bio.comresearchgate.net This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally unfavorable. fishersci.co.uk Common methods for activating carboxylic acids include converting them to acyl chlorides or using coupling reagents like carbodiimides. luxembourg-bio.comfishersci.co.uk Microflow reactors have been employed for efficient amide bond formation with rapid and strong activation of carboxylic acids. nih.gov

Reactions Involving the Fluorine Atom of this compound

The fluorine atom at the 7-position of the quinoline ring can participate in nucleophilic aromatic substitution and can be removed through defluorination reactions.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the quinoline core at the 7-position. wikipedia.org In this reaction, a nucleophile displaces the fluoride, which is a good leaving group. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgfishersci.semasterorganicchemistry.com The general mechanism for SNAr is an addition-elimination process. fishersci.se A variety of nucleophiles, such as amines and alcohols, can be used in SNAr reactions. fishersci.seresearchgate.net For example, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been shown to undergo SNAr reactions at the C-7 position with various substituted primary amines. researchgate.net While concerted SNAr reactions are considered exceptions, they have been observed in certain cases. nih.gov

The following table provides examples of nucleophiles used in SNAr reactions:

| Nucleophile Class | Specific Examples | Product Type |

| Nitrogen Nucleophiles | Primary amines, Secondary amines, Imidazoles | 7-Aminoquinoline derivatives |

| Oxygen Nucleophiles | Alcohols, Phenols | 7-Alkoxy/Aryloxyquinoline derivatives |

| Sulfur Nucleophiles | Thiols | 7-Thioether derivatives |

Defluorination and Hydrogenation Studies

Defluorination: The removal of the fluorine atom from the quinoline ring can be achieved through various chemical methods. One common approach is catalytic hydrogenation, where the C-F bond is cleaved in the presence of a catalyst and a hydrogen source.

Hydrogenation: The hydrogenation of aromatic amines can be influenced by various factors, including the catalyst, solvent, and additives. google.com For instance, the hydrogenation of 8-amino-5,6,7,8-tetrahydroquinoline derivatives has been studied in the context of asymmetric transfer hydrogenation. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Negishi couplings are powerful methods for forming carbon-carbon bonds. wikipedia.orgwikipedia.orgnih.govlibretexts.orgyonedalabs.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. For this compound to participate as a substrate in these reactions, it would typically need to be derivatized into a halide (e.g., bromo- or iodo-7-fluoroquinolin-8-amine) or a triflate.

A thorough search of the scientific literature did not yield specific examples or established protocols for Suzuki, Sonogashira, or Negishi cross-coupling reactions where this compound itself acts as the primary substrate. Research on 8-aminoquinoline (B160924) derivatives often utilizes the amino group as a directing group for C-H activation at other positions on the quinoline ring, rather than the quinoline core participating in a classical cross-coupling reaction. nih.gov Without a suitable leaving group on the quinoline ring of the 7-fluoro-8-amino variant, its direct participation in these C-C bond-forming reactions is not documented.

Table 1: Overview of Common Cross-Coupling Reactions

| Reaction Name | Reactants | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound + Organic Halide/Triflate | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C(sp²)–C(sp²), C(sp²)–C(sp³) |

| Sonogashira Coupling | Terminal Alkyne + Organic Halide/Triflate | Pd catalyst + Cu(I) cocatalyst + Base | C(sp²)–C(sp) |

| Negishi Coupling | Organozinc compound + Organic Halide/Triflate | Pd or Ni catalyst | C(sp²)–C(sp²), C(sp²)–C(sp³), C(sp³)–C(sp³) |

This table represents the general principles of these reactions; specific applications to this compound are not currently reported in the literature.

Electrophilic and Nucleophilic Substitutions on the Quinolone Ring System of this compound

The reactivity of the quinoline ring in this compound towards substitution is governed by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine (-F) atom and quinoline nitrogen. The amino group is a strong activating group and ortho-, para-director, while the fluorine is a deactivating group but also an ortho-, para-director.

Halogenation: Research on 8-substituted quinolines has demonstrated that remote C-H halogenation at the C5 position is possible. rsc.org For instance, various 8-amidoquinolines undergo regioselective bromination and chlorination at C5 under metal-free conditions. rsc.orgresearchgate.net However, these studies begin with an unsubstituted C7 position. There is no specific literature available detailing the halogenation of this compound, where the C7 position is already occupied, and the electronic landscape is altered by the fluorine atom.

Sulfonation: No specific studies on the sulfonation of this compound were identified in the reviewed literature.

Directed ortho-metalation (DoM) is a common strategy for the functionalization of aromatic rings, often guided by heteroatom-containing directing groups. The amino group at C8 could potentially direct metalation to the C7 position. However, in this compound, this position is blocked by fluorine. The directing capacity of the 8-amino group towards the C5 position in a metalation context for this specific molecule has not been described. Literature on the direct metalation or lithiation of fluorinated aminoquinolines is scarce. figshare.com

Cyclization and Annulation Reactions Utilizing this compound as a Precursor

The 8-amino group of quinolines is a versatile functional handle for constructing fused heterocyclic systems. The nitrogen atom can act as a nucleophile to participate in cyclization reactions with appropriate bifunctional reagents.

The synthesis of fused heterocycles from 8-aminoquinoline derivatives is a well-established field. researchgate.netnih.govresearchgate.netorganic-chemistry.org For example, reactions with β-ketoesters or other 1,3-dielectrophiles can lead to the formation of new rings fused to the quinoline core. While the Povarov reaction provides a route to substituted 8-aminoquinolines, rsc.org and various methods exist for creating benzo-fused heterocycles, rsc.org specific examples that utilize this compound as the starting precursor to build fused polycyclic systems are not reported. The electronic effect of the C7-fluoro group could influence the nucleophilicity of the 8-amino group and the subsequent cyclization efficiency, but this remains an unexplored area of its chemistry.

Spirocompounds feature two rings connected by a single common atom. The synthesis of such structures from this compound would require complex, multi-step reaction sequences, likely involving the construction of a second ring system that incorporates one of the atoms of the quinoline core. A comprehensive literature search did not reveal any reported syntheses of spirocompounds starting from this compound.

Mechanistic Investigations of Key Transformations and Reaction Pathways

Detailed mechanistic studies specifically elucidating the reaction pathways of this compound are not readily found in the current body of scientific literature. However, general principles of aromatic amine and quinoline chemistry can offer insights into its probable reactivity. The 8-amino group is expected to be a key site for various transformations, including N-alkylation, N-acylation, and diazotization followed by subsequent substitution reactions.

The fluorine atom at the 7-position is anticipated to influence the electron density of the quinoline ring system through its electron-withdrawing inductive effect. This could impact the nucleophilicity of the 8-amino group and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack. For instance, in nucleophilic aromatic substitution reactions at other positions of the quinoline core, the fluorine atom could act as a leaving group under certain conditions, a common reactivity pattern for fluoroaromatic compounds.

Mechanistic investigations of similar aminoquinoline derivatives often involve computational studies to model transition states and reaction intermediates, alongside experimental techniques such as kinetic monitoring and isotopic labeling to elucidate reaction pathways. Such studies for this compound would be crucial to fully understand and optimize its derivatization.

Regioselectivity and Stereoselectivity in Derivatization Processes

The regioselectivity of derivatization reactions involving this compound would be dictated by the directing effects of the amino and fluoro substituents, as well as the inherent reactivity of the quinoline nucleus. The 8-amino group is a strong activating group and would be expected to direct electrophilic substitution to the ortho and para positions. However, in the case of this compound, the only available ortho position is C7, which is already substituted with fluorine, and the para position is C5. Therefore, electrophilic aromatic substitution, if it were to occur on the carbocyclic ring, would likely be directed to the C5 position.

The derivatization of the amino group itself would not directly involve the aromatic ring. However, the electronic environment of the quinoline system could influence the reactivity of the amine.

Stereoselectivity would become a critical factor in derivatization reactions if a new chiral center is introduced. For instance, reactions at the amino group with chiral reagents or catalysts could lead to the formation of diastereomers. The development of stereoselective methods for the derivatization of related chiral amines, such as 8-amino-5,6,7,8-tetrahydroquinoline derivatives, has been reported and often involves the use of chiral auxiliaries or asymmetric catalysts. nih.govmdpi.com These approaches could potentially be adapted for this compound if a chiral derivative is desired. However, no specific studies on the stereoselective derivatization of this compound have been found.

Table 1: Potential Regiochemical Outcomes in Electrophilic Aromatic Substitution of this compound (Hypothetical)

| Position | Directing Effect of -NH2 (ortho, para) | Directing Effect of -F (ortho, para, deactivating) | Predicted Outcome |

| C5 | para | meta | Favorable |

| C6 | meta | ortho | Less Favorable |

Note: This table is based on general principles of electrophilic aromatic substitution and is hypothetical due to the lack of specific experimental data for this compound.

Combinatorial Chemistry Approaches for this compound Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis of large libraries of related compounds for drug discovery and materials science. core.ac.uk The this compound scaffold is a viable candidate for the generation of combinatorial libraries due to the reactive handle provided by the 8-amino group.

A common strategy would involve solid-phase synthesis, where the this compound core is attached to a resin, followed by a series of reactions to introduce diversity. For example, the amino group could be acylated with a variety of carboxylic acids, sulfonylated with different sulfonyl chlorides, or reductively aminated with a range of aldehydes and ketones. The "split-and-pool" synthesis method could be employed to generate a large "one-bead-one-compound" library.

While general methods for the combinatorial synthesis of quinoline derivatives and other heterocyclic libraries are well-established, no specific reports on the application of these techniques to create a library based on the this compound scaffold were identified in the conducted literature search. The development of such a library would require the optimization of reaction conditions for the solid-phase synthesis to ensure high yields and purity of the final products.

Table 2: Representative Building Blocks for a Hypothetical Combinatorial Library of this compound Derivatives

| Building Block Type | Examples | Resulting Functional Group |

| Carboxylic Acids | Acetic acid, Benzoic acid, Valeric acid | Amide |

| Sulfonyl Chlorides | Methanesulfonyl chloride, Benzenesulfonyl chloride | Sulfonamide |

| Aldehydes/Ketones | Benzaldehyde, Acetone, Cyclohexanone | Secondary/Tertiary Amine (via reductive amination) |

| Isocyanates | Phenyl isocyanate, Methyl isocyanate | Urea |

Computational Chemistry and Theoretical Studies on 7 Fluoroquinolin 8 Amine

Electronic Structure Elucidation Using Quantum Chemical Methods for 7-Fluoroquinolin-8-amine

The electronic structure of a molecule is fundamental to its chemical and physical properties. Quantum chemical methods are employed to solve the Schrödinger equation (or its approximations) for a given molecular system, yielding detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like this compound. nih.gov In a typical DFT study, a functional (such as B3LYP or M06-2X) and a basis set (like 6-311++G(d,p)) are chosen to approximate the exchange-correlation energy. researchgate.netuni-muenchen.de

The primary outputs of a DFT calculation are the molecule's optimized geometry and its electronic energy. The geometry optimization process finds the lowest energy arrangement of atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the planarity of the quinoline (B57606) ring and the orientation of the amino group.

Furthermore, DFT calculations yield energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. For substituted quinolines, the HOMO-LUMO gap is a key descriptor of their electronic properties. nih.gov

Table 1: Representative Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are typical, predicted values based on DFT studies of analogous substituted quinolines and may vary slightly based on the specific functional and basis set used.

| Parameter | Predicted Value | Parameter | Predicted Value |

| Bond Lengths | (Å) | Bond Angles | (°) |

| C7-F | 1.35 | F-C7-C6 | 118.5 |

| C8-N(H2) | 1.39 | F-C7-C8 | 119.0 |

| C7-C8 | 1.41 | N(H2)-C8-C7 | 121.0 |

| C8-C8a | 1.42 | N(H2)-C8-C8a | 118.0 |

| N1-C2 | 1.32 | C2-N1-C8a | 117.5 |

| N1-C8a | 1.38 | C6-C7-C8 | 122.5 |

Ab Initio Methods and Semi-Empirical Calculations

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy, but at a significantly higher computational cost than DFT. researchgate.net While full geometry optimization of this compound might be performed with a method like MP2 for high accuracy, these methods are more often used to perform single-point energy calculations on a DFT-optimized geometry to obtain a more refined energy value. researchgate.net

Semi-empirical calculations, such as PM7 or AM1, are much faster as they use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are useful for rapid screening of large numbers of molecules or for preliminary conformational searches to identify low-energy structures before applying more rigorous methods.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity, as it highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. sci-hub.se

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): The most electron-rich areas would be located around the electronegative quinoline nitrogen (N1) and the fluorine atom at C7. These sites are the most likely targets for electrophilic attack.

Positive Potential (Blue): The most electron-poor regions would be associated with the hydrogen atoms of the C8-amino group. These hydrogens are potential hydrogen bond donors.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. For this compound, the primary degree of rotational freedom is the bond between the C8 carbon and the amino group nitrogen.

The orientation of the amino group relative to the quinoline ring can be influenced by several factors. A key consideration is the potential for an intramolecular hydrogen bond to form between one of the amino hydrogens and the lone pair of the quinoline nitrogen (N1). Computational studies on related aminoquinolines and other substituted heterocycles often explore such interactions. researchgate.netsci-hub.se

To map the energy landscape, a potential energy surface (PES) scan is performed. This involves systematically rotating the C7-C8-N-H dihedral angle and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the energy minima (stable conformers) and the energy maxima (transition states for rotation), providing the energy barriers between conformers. For this compound, one would expect to find conformers where the amino group is either roughly coplanar with the quinoline ring to maximize conjugation or slightly twisted to alleviate steric strain. The presence of the fluorine atom at the adjacent C7 position would introduce steric hindrance that significantly influences the preferred orientation of the amino group.

Prediction of Reactivity and Reaction Pathways Through Computational Modeling

Computational models can predict how and where a molecule is likely to react. As discussed, the MEP map gives a qualitative picture of reactive sites. A more quantitative analysis can be derived from the frontier molecular orbitals (FMOs). The spatial distribution of the HOMO indicates the regions most susceptible to electrophilic attack, while the LUMO distribution points to sites of nucleophilic attack. uni-muenchen.de

For this compound, the electron-donating amino group and the electron-withdrawing fluorine atom have opposing effects on the electron density of the benzene (B151609) portion of the quinoline ring. DFT-based reactivity descriptors, such as local nucleophilicity indices, can be calculated for each atom to predict the most probable sites for reactions like electrophilic aromatic substitution. uni-muenchen.denih.gov Studies on similar systems suggest that the interplay between activating and deactivating groups, along with the inherent reactivity of the quinoline system, dictates the ultimate regioselectivity of its reactions. uni-muenchen.de

Transition State Characterization

To understand the mechanism of a chemical reaction, it is essential to characterize the transition state (TS)—the highest energy point along the reaction pathway. d-nb.infonih.gov Computationally, a transition state is located as a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other directions.

A key feature of a calculated TS structure is the presence of a single imaginary vibrational frequency. nih.gov The motion corresponding to this imaginary frequency represents the atomic displacements that move the molecule from the reactant, through the transition state, and toward the product. For example, in a hypothetical electrophilic substitution reaction on the quinoline ring, the transition state would involve the partial formation of a new bond between a carbon atom and the electrophile, and the partial breaking of the C-H bond. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state correctly connects the reactant and product energy minima. aip.org The calculated energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining reaction rates.

Reaction Coordinate Mapping

The synthesis and functionalization of quinoline derivatives are subjects of extensive theoretical investigation to understand reaction mechanisms and predict outcomes. Density Functional Theory (DFT) is a powerful tool for mapping reaction coordinates and calculating activation energies for these transformations.

For instance, DFT calculations have been employed to study the C–H functionalization of quinoline N-oxides. These studies reveal the energetic pathways for reactions at different positions of the quinoline ring. In Pd(II)-catalyzed reactions, C–H activation can occur at either the C2 or C8 position. Computational models show that the formation of a σ-metallacycle intermediate leads to C8 activation with a calculated energy barrier of approximately 17 kcal mol−1. In contrast, the pathway for C2 activation proceeds through a π-metallacycle and has a higher energy barrier of around 29 kcal mol−1, making the C8 functionalization kinetically preferred under specific conditions. rsc.org

Similarly, DFT has been used to rationalize the high selectivity of copper-catalyzed ortho C–H hydroxylation of 2-phenylquinoline. The calculations indicated that the activation energy barrier for C-H activation is lower for quinoline (23.0 kcal/mol) compared to pyridine (B92270) (24.5 kcal/mol). acs.org The rate-determining step for the formation of the hydroxylated product was found to have an activation energy of 27.9 kcal/mol. acs.org Quantum chemical calculations have also been used to explain the site selectivity in the iodo-substituted cyclization of quinoline derivatives, showing a significant energy preference for C–N bond formation (ΔEa = 9.01 kcal/mol) over C–C bond formation (ΔEa = 31.31 kcal/mol). acs.org

While direct reaction coordinate mapping for the synthesis of this compound is not extensively documented in the reviewed literature, a proposed mechanism for the formation of substituted 7-aminoquinolines involves a catalyst-free condensation of m-phenylenediamine (B132917) with trifluoromethyl-substituted 1,3-diketones. The reaction proceeds through a nucleophilic addition of an amine group to a ketone, followed by a second condensation and cyclization. nih.gov Theoretical studies on such mechanisms for this compound would provide valuable insights into its synthesis and reactivity.

Molecular Docking and Molecular Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing the interaction of small molecules like this compound with biological receptors. These methods help to elucidate binding modes, estimate binding affinities, and assess the stability of ligand-receptor complexes.

Docking studies on various fluoroquinolone derivatives have been widely conducted to understand their antibacterial mechanism, which often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. oup.com For example, in silico molecular docking of novel fluoroquinoline analogs against E. coli DNA Gyrase B has shown binding affinities ranging from -6.1 to -7.2 kcal/mol. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with active site residues. nih.gov Similarly, docking of 8-aminoquinoline-appended acylthiourea derivatives into the topoisomerase II DNA gyrase (PDB ID: 2XCS) has demonstrated valuable interactions with the target protein, suggesting a mechanism of inhibiting DNA replication. researchgate.net

MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability over time. For fluoroquinolone analogs designed as inhibitors for mutant E. coli DNA GyrA, MD simulations of up to 2200 picoseconds were used to monitor the stability of the docked complex, with the system stabilizing at around 1100 ps. rsc.org The root mean square deviation (RMSD) is a key metric used to track the stability of the protein-ligand complex during the simulation. rsc.orgsemanticscholar.org In studies of fluoroquinolones with the mycobacterial DNA-gyrase complex, MD simulations up to 500 nanoseconds have been used to understand the intricate biological interplay between the drug, the enzyme, and DNA. fortunejournals.comfortuneonline.org

For this compound specifically, while direct docking data is sparse in the reviewed literature, studies on similar compounds provide a strong basis for its potential interactions. For instance, docking of 8-aminoquinoline-based metal complexes against the SIRT1 protein has been performed to predict their role as potential activators. acs.org Given the structural motifs of this compound, it is plausible that the 8-amino group and the quinoline nitrogen could act as key hydrogen bond donors and acceptors, respectively, while the fluoro-substituent could engage in specific halogen bond or hydrophobic interactions within a receptor's binding pocket.

| Compound Class | Target Protein | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Simulation Time |

|---|---|---|---|---|

| Fluoroquinolone Analogs | E. coli DNA Gyrase B | -6.1 to -7.2 | N/A | N/A |

| Designed Fluoroquinolones | Mutant E. coli DNA GyrA | N/A | Leu83, Asn87 | 2200 ps |

| Ofloxacin | Topoisomerase-II DNA gyrase | -38.52 kJ/mol (~ -9.2 kcal/mol) | N/A | N/A |

| Moxifloxacin | Mycobacterial DNA Gyrase Complex | N/A | Asp94, Arg128, Met127 | 500 ns |

| 8-Aminoquinoline-uracil copper complexes | SIRT1 | N/A | N/A | N/A |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. researchgate.netnih.gov These models are crucial in drug discovery for predicting the activity of novel compounds and for guiding the optimization of lead molecules.

For quinoline and fluoroquinolone derivatives, numerous QSAR studies have been conducted. These studies typically involve calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods like Partial Least Squares (PLS) regression to build a predictive model. mdpi.com For example, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) on 33 quinoline derivatives as anti-gastric cancer agents yielded a model with high statistical significance (RTrain2=0.931, Qcv2=0.625, RTest2=0.875). mdpi.com The contour maps generated from such models can highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. mdpi.comresearchgate.net

The structure-activity relationships of fluoroquinolones have been extensively reviewed. asm.org Key structural features that influence activity include:

N-1 Position: Substitution at the N-1 position is crucial for activity. A cyclopropyl (B3062369) group is often preferred over an ethyl group, as it can enhance antiproliferative activity. researchgate.net

C-6 Position: A fluorine atom at this position generally enhances antibacterial potency by improving both DNA gyrase binding and cell penetration. asm.org

C-7 Position: This position is highly adaptable for modifications. The introduction of five- or six-membered nitrogen heterocycles is a common strategy to modulate the antibacterial spectrum. researchgate.netnih.gov

C-8 Position: Fusing a ring at the C-7 and C-8 positions has been reported to result in potent anticancer activities. researchgate.net

While a specific QSAR model for this compound was not found in the search results, the extensive SAR data for fluoroquinolones provides a strong framework for predicting its potential activities. The presence of fluorine at C-7 and an amino group at C-8 are significant modifications. QSAR studies on novel fluoroquinolone-pyrazine conjugates have successfully used 2D-QSAR and 3D-pharmacophore models to estimate antibacterial activity, showing good correlation with experimental MIC values. nih.gov Such approaches could be readily applied to a series of derivatives based on the this compound scaffold to guide the design of new potent agents.

| Compound Series | Activity | QSAR/SAR Finding |

|---|---|---|

| Quinolone Derivatives | Anti-gastric cancer | A 3D-QSAR/CoMFA model identified structural features beneficial for activity, leading to the design of new potent compounds. mdpi.com |

| Fluoroquinolones | Anticancer | Modifications at N-1 (cyclopropyl), C-7 (heterocycles), and C-8 (fused rings) can enhance anticancer activity. researchgate.net |

| Fluoroquinolones | Antibacterial | The C-6 fluorine atom is critical for potency against DNA gyrase. asm.org |

| Fluoroquinolone-pyrazine conjugates | Antibacterial | 2D-QSAR and 3D-pharmacophore models accurately predicted MIC values. nih.gov |

Virtual Screening and Ligand-Based Drug Design Principles

Virtual screening (VS) and ligand-based drug design are powerful computational strategies for identifying novel bioactive compounds from large chemical libraries. ijprajournal.com These methods are particularly valuable when the three-dimensional structure of the target receptor is known (structure-based VS) or when a set of known active ligands is available (ligand-based design).

Virtual Screening: Virtual screening campaigns frequently utilize libraries of quinoline derivatives to discover inhibitors for various therapeutic targets. researchgate.net For example, a library of natural compounds was screened against SARS-CoV-2 Mpro to identify potential inhibitors. researchgate.net Similarly, high-throughput virtual screening has been applied to find natural product inhibitors of Plasmepsin-II, a key enzyme in the malaria parasite. [No specific citation found for this detail in the provided results] The process typically involves docking large numbers of compounds into the target's active site and ranking them based on their predicted binding affinity. ijprajournal.com

Ligand-Based Drug Design: When the structure of the target is unknown, ligand-based methods such as pharmacophore modeling and 3D-QSAR are employed. ijprajournal.commdpi.com These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can then be used as a query to search for new molecules that fit these criteria.

For quinoline derivatives, ligand-based design has been successfully used to develop new anticancer agents. mdpi.comtandfonline.com By analyzing the structure-activity relationships of a series of known active compounds, a 3D-QSAR model was built, which then guided the design of new, more potent analogs. mdpi.com this compound, with its distinct pattern of hydrogen bond donors/acceptors and aromatic features, could serve as a valuable scaffold or fragment in both virtual screening libraries and in the development of pharmacophore models for various targets.

Chemogenomics and Network Pharmacology Approaches for this compound

Chemogenomics: Chemogenomics aims to systematically study the interactions of a library of chemical compounds against a family of protein targets, such as the human kinome. biorxiv.orgnih.gov This approach helps to understand the selectivity of inhibitors and can reveal unexpected off-target effects or new therapeutic opportunities. Large, well-annotated sets of kinase inhibitors, such as the Kinase Chemogenomic Set (KCGS), have been assembled for this purpose. biorxiv.orgnih.gov

Quinoline is a well-known scaffold found in many kinase inhibitors. biorxiv.org Chemogenomic profiling of these compounds reveals their activity patterns across the kinome. For example, analysis of the 4-anilinoquinoline scaffold has led to the development of highly selective inhibitors for Cyclin G Associated Kinase (GAK). soton.ac.uk While this compound itself is not explicitly listed in the major chemogenomic sets described, its core structure is highly relevant. It could be included in focused libraries to probe the chemical space around known quinoline-based inhibitors, helping to define structure-selectivity relationships.

Network Pharmacology: Network pharmacology integrates data from genomics, proteomics, and drug-target interactions to build complex networks that can elucidate the mechanisms of action of drugs and predict their effects on a systems level. This approach is particularly useful for understanding polypharmacology, where a drug interacts with multiple targets.

For fluoroquinolones, network pharmacology has been proposed as a tool to explore their diverse biological effects, including their recently reported anticancer activities. mdpi.com By mapping the known and predicted targets of a fluoroquinolone derivative within cellular pathways, researchers can generate hypotheses about its mechanism of action and potential therapeutic applications beyond its primary antibacterial role. Applying network pharmacology to this compound would involve:

Predicting its potential protein targets using methods like reverse docking.

Constructing a drug-target-disease network.

Analyzing the network topology to identify key pathways and biological processes modulated by the compound.

This holistic approach could help to uncover novel therapeutic indications for this compound and its derivatives.

Biological and Pre Clinical Explorations of 7 Fluoroquinolin 8 Amine

In Vitro Biological Screening Methodologies for Potential Bioactivities of 7-Fluoroquinolin-8-amine

The initial stages of drug discovery for a compound like this compound involve a battery of in vitro tests to identify and characterize its potential biological effects. These assays are crucial for determining the compound's cytotoxicity, its ability to modulate cellular proliferation, and its interactions with specific biological targets.

Cell-Based Assays for Cytotoxicity and Proliferation Modulation

Cell-based assays are fundamental in assessing the potential of a compound to either kill cells (cytotoxicity) or inhibit their growth (antiproliferative activity), which is particularly relevant in the context of cancer research. For derivatives of the closely related 8-aminoquinoline (B160924) (8-AQ), cytotoxicity has been evaluated against various cancer cell lines. For instance, glycoconjugates of 8-AQ have been tested for their ability to inhibit the proliferation of human colorectal cancer (HCT 116) and breast adenocarcinoma (MCF-7) cell lines. nih.gov In some cases, 8-AQ itself was found to be practically inactive against these cell lines, highlighting the importance of chemical modifications to the core structure. nih.gov

The antiproliferative activity of quinoline (B57606) derivatives is often determined using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%. For example, various 4-aminoquinoline (B48711) derivatives, including those with a fluoro substitution, have shown significant cytotoxicity against human breast tumor cell lines MCF-7 and MDA-MB-468. researchgate.net While direct data for this compound is limited in the public domain, the activity of these related compounds suggests that this chemical class warrants further investigation for its antiproliferative potential.

Table 1: Examples of Cytotoxicity Data for Aminoquinoline Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 7.35 | researchgate.net |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | >10.85 | researchgate.net |

| 8-AQ glycoconjugate 17 | HCT 116 | 116.4 ± 5.9 | nih.gov |

| 8-AQ glycoconjugate 17 | MCF-7 | 78.1 ± 9.3 | nih.gov |

This table is for illustrative purposes and showcases data from related aminoquinoline compounds.

Enzyme Inhibition and Activation Studies

The biological effects of a compound are often mediated through its interaction with enzymes. Fluoroquinolones, a class of compounds structurally related to this compound, are well-known for their inhibitory action on bacterial enzymes, specifically DNA gyrase and topoisomerase IV. rsc.orgmdpi.commdpi.com This inhibition disrupts bacterial DNA replication and repair, leading to cell death. While this is a key mechanism for their antibacterial activity, quinoline derivatives have also been shown to interact with a variety of other enzymes.

For instance, certain quinoline-based compounds have been found to inhibit human enzymes such as DNA methyltransferases, polymerases, and base excision repair glycosylases. merckmillipore.comgiffordbioscience.com This suggests that this compound could potentially interact with a range of enzymatic targets beyond those typically associated with fluoroquinolone antibiotics. Furthermore, some quinoline derivatives have been investigated as inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in signaling pathways relevant to conditions like Alzheimer's disease. nih.gov Studies on the specific enzyme inhibition or activation profile of this compound are necessary to fully understand its pharmacological potential.

Receptor Binding and Ligand Affinity Assays

Receptor binding assays are crucial for determining whether a compound can interact with specific cellular receptors, which are key components of cell signaling pathways. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The test compound is then introduced to see if it can displace the radiolabeled ligand, indicating that it also binds to the receptor. The affinity of the compound for the receptor is often expressed as the inhibition constant (Ki).

Derivatives of quinoline have been shown to bind to a variety of receptors. For example, certain quinolinecarboxylic acid derivatives have demonstrated high affinity for the 5-HT3 receptor, which is involved in neurotransmission. researchgate.net In the context of infectious diseases, quinoline derivatives have been studied for their binding affinity to viral enzymes like HIV reverse transcriptase. nih.gov Additionally, imidazoquinoline-based compounds, which share a structural relationship with quinolines, are known to be agonists or antagonists of Toll-like receptors 7 and 8 (TLR7/8), which play a role in the innate immune system. nih.gov Specific receptor binding studies for this compound would be instrumental in identifying its potential molecular targets and therapeutic applications.

Antimicrobial Activity Evaluation (Antibacterial, Antifungal, Antiviral)

The quinoline core is a well-established pharmacophore in the development of antimicrobial agents. The primary mechanism of action for many fluoroquinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This leads to a bactericidal effect against a broad spectrum of both Gram-positive and Gram-negative bacteria.

Anti-Inflammatory and Immunomodulatory Effects Assessment

Inflammation is a complex biological response, and compounds that can modulate this process have significant therapeutic potential. The anti-inflammatory effects of a compound can be assessed in vitro by measuring its ability to inhibit the production of pro-inflammatory mediators, such as cytokines and prostaglandins, in immune cells.

For example, flavonoids, another class of heterocyclic compounds, are known to exert anti-inflammatory effects by inhibiting key signaling pathways like the STAT3 pathway and reducing the expression of inflammatory cytokines. Given the structural similarities and diverse biological activities of heterocyclic compounds, it is plausible that this compound could also possess anti-inflammatory or immunomodulatory properties. Investigating its effects on immune cell function and inflammatory signaling cascades would be a critical step in exploring this potential.

Elucidation of Molecular Mechanisms of Action for this compound

Understanding the precise molecular mechanism of action is paramount for the rational development of any new therapeutic agent. For fluoroquinolones, the primary mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV. rsc.orgmdpi.commdpi.com These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription. By stabilizing the enzyme-DNA complex in a state where the DNA is cleaved, fluoroquinolones effectively block these processes, leading to bacterial cell death.

However, the biological activity of quinoline derivatives is not limited to this mechanism. As mentioned earlier, they can interact with a variety of other enzymes and receptors. merckmillipore.comgiffordbioscience.comnih.gov For this compound, a thorough investigation into its molecular targets would be necessary. This could involve techniques such as affinity chromatography to identify binding partners, genetic and proteomic approaches to identify pathways affected by the compound, and structural biology studies to visualize its interaction with its target molecules. A comprehensive understanding of its mechanism of action will be essential for its future development as a potential therapeutic agent.

Target Identification and Validation in Cellular Systems

The initial step in elucidating the mechanism of action for a novel compound like this compound involves identifying its specific molecular targets within cancer cells. A primary technique for this is chemical proteomics, which utilizes modified compound probes to capture and identify binding partners from cell lysates. For related quinoline compounds, this approach has been instrumental. For instance, derivatives of the quinoline scaffold have been investigated as modulators of key enzymes in cancer metabolism, such as the M2 isoform of pyruvate kinase (PKM2), which is a critical regulator of glycolysis in tumor cells mdpi.com.

Validation of these identified targets is subsequently performed in cellular systems. This often involves techniques like the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding, confirming direct engagement within the intact cell environment nih.gov. Once a target is validated, its role in the compound's observed phenotype (e.g., cytotoxicity) is confirmed through genetic methods like siRNA-mediated knockdown or CRISPR/Cas9 knockout of the target protein, which should recapitulate or abrogate the effects of the compound. Studies on 8-aminoquinoline derivatives have shown that their cytotoxic effects can be selective for cancer cells over healthy cell lines, suggesting specific target engagement within malignant cells mdpi.com.

Table 1: Representative Cytotoxicity Data for 8-Aminoquinoline (8-AQ) Derivatives in Cancer Cell Lines This table presents example data from related compounds to illustrate the type of results obtained in cellular system studies.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 8-AQ Glycoconjugate 17 | HCT 116 | Colon Carcinoma | 116.4 ± 5.9 | mdpi.com |

| 8-AQ Glycoconjugate 17 | MCF-7 | Breast Adenocarcinoma | 78.1 ± 9.3 | mdpi.com |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | Hepatocellular Carcinoma | 6.25 ± 0.034 | nih.gov |

| Quinolinesulfonamide 9a | A549 | Lung Cancer | 223.1 (as GI50 µg/mL) | mdpi.com |

Pathway Modulation and Gene Expression Analysis

Following target identification, research focuses on understanding the broader downstream consequences of target engagement. Gene expression analysis, often performed using techniques like RNA sequencing (RNA-Seq) or microarray analysis, reveals how a compound alters cellular signaling and metabolic pathways. For quinoline derivatives, which are known to possess antiproliferative properties, such analyses would likely investigate effects on pathways controlling cell cycle, apoptosis, and cellular metabolism mdpi.com.

For example, the inhibition of a target like PKM2 by a quinoline derivative was shown to reduce intracellular pyruvate levels, which directly impacts cancer cell proliferation mdpi.com. Gene expression studies would further elucidate this by measuring changes in the transcription of genes regulated by metabolic stress or cell cycle checkpoints. This allows researchers to build a comprehensive picture of the compound's mechanism of action beyond the initial protein-ligand interaction. These investigations can reveal enrichment in specific cellular programs, such as the modulation of epithelial-mesenchymal transition (EMT), Wnt signaling, or inflammatory responses mdpi.com.

Protein-Ligand Interaction Studies

Quantitative characterization of the direct interaction between this compound and its identified protein target(s) is crucial. Biophysical techniques are employed to determine the affinity, kinetics, and thermodynamics of this binding event.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction. Key parameters obtained include the binding constant (Kb), Gibbs free energy (ΔG), binding enthalpy (ΔH), and entropy (ΔS) nih.gov.

Surface Plasmon Resonance (SPR): SPR is used to measure the kinetics of the interaction, determining the association (kon) and dissociation (koff) rate constants. The ratio of these rates provides the dissociation constant (Kd), a measure of binding affinity nih.govnih.gov.

Thermal Shift Assay (TSA): As mentioned earlier for target validation, TSA can also be used to quantify binding affinity by measuring the change in protein melting temperature as a function of ligand concentration researchgate.net.

These studies are fundamental for structure-activity relationship (SAR) analysis, guiding the chemical optimization of the compound to improve its potency and selectivity for the target protein nih.gov.

Table 2: Key Parameters from Protein-Ligand Interaction Studies This table outlines the typical data generated from biophysical assays to characterize the binding of a compound to its target protein.

| Parameter | Description | Technique(s) |

|---|---|---|

| Dissociation Constant (Kd) | A measure of binding affinity; lower values indicate stronger binding. | SPR, ITC, TSA |

| Association Rate (kon) | The rate at which the protein-ligand complex forms. | SPR |

| Dissociation Rate (koff) | The rate at which the protein-ligand complex breaks apart. | SPR |

| Binding Enthalpy (ΔH) | The heat change associated with the binding event. | ITC |

| Binding Entropy (ΔS) | The change in disorder of the system upon binding. | ITC |

Ex Vivo and Organotypic Culture Model Investigations

To bridge the gap between in vitro cell culture and in vivo animal models, ex vivo systems are employed. These models use patient-derived tissues, preserving the native three-dimensional (3D) tumor architecture and the complex tumor microenvironment (TME), which includes stromal cells, immune cells, and the extracellular matrix nih.govnih.gov.

Tumor Slice Cultures (TSCs): Freshly resected tumor tissue is sliced and cultured for a short period. This method maintains the original TME and allows for testing drug responses in a context that is highly relevant to the patient's own tumor nih.gov.

Organotypic Co-Cultures: In this model, tumor explants are cultured on a scaffold, often containing fibroblasts, to better study processes like cancer cell invasion and interaction with the stroma over longer periods mdpi.com.